Trichloromethyl chloroformate

説明

Historical Context and Evolution of its Research Utility

The first preparation of trichloromethyl chloroformate was reported in the late 19th century. nih.gov Its synthesis was initially achieved through the liquid-phase photochlorination of dimethyl carbonate by Councler in 1880, with its physical and chemical properties further documented by Hentschel in 1887. nih.gov Despite its early discovery, the utility of this compound in synthetic reactions remained largely unexplored until it was "rediscovered" in the late 1980s. nih.gov A significant surge in the development of organic reactions using this compound began approximately three decades ago. lsu.edu Initially used as a poison gas in World War I, its application in organic synthesis has since become its primary role in the scientific community. britannica.com

The evolution of its research utility is marked by its adoption as a safer alternative to phosgene (B1210022). wikipedia.org The development of this compound represents a significant trend in halogenated chemistry that emerged in the mid-20th century. solubilityofthings.com Over the last few decades, its application has expanded significantly, becoming a versatile tool in the synthesis of a wide array of valuable compounds. nih.govresearchgate.net

Significance as a Phosgene Equivalent and Safer Alternative in Laboratory and Industrial Settings

This compound is widely recognized as a convenient substitute for the highly toxic and gaseous phosgene. wikipedia.orgnih.gov Phosgene's high volatility and toxicity present considerable hazards in a laboratory setting, making handling and storage difficult. orgsyn.orgguidechem.com In contrast, this compound is a liquid with a lower vapor pressure, making it easier and safer to handle. orgsyn.orgcommonorganicchemistry.com

In chemical reactions, one mole of this compound behaves like two moles of phosgene. acs.org It thermally cracks to generate phosgene in situ, allowing for controlled reactions without the need to handle the hazardous gas directly. wikipedia.org This property has led to its widespread use in both academic and industrial settings for reactions such as the formation of chloroformates, carbonates, ureas, and isocyanates. acs.org

Another common phosgene substitute is bis(trichloromethyl) carbonate, or triphosgene (B27547). wikipedia.org The table below compares the physical properties of phosgene and its common substitutes.

| Property | Phosgene | This compound (Diphosgene) | Bis(trichloromethyl) carbonate (Triphosgene) |

| State | Gas | Liquid | Solid |

| Boiling Point | 8.2 °C | 128 °C | 206 °C (decomposes) |

| Melting Point | -118 °C | -57 °C | 80 °C |

This table provides a comparison of the physical states and key temperature points of phosgene and its substitutes, highlighting the handling advantages of diphosgene and triphosgene. sigmaaldrich.comcommonorganicchemistry.comacs.orgsigmaaldrich.com

Scope of Academic Research on this compound

The academic research on this compound is extensive and continues to grow. Its versatility as a reagent has led to its application in numerous areas of organic synthesis. nih.govchemimpex.com

Key research areas include:

Synthesis of Organic Compounds: It is a fundamental reagent for creating complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Functional Group Transformations: It is used for converting various functional groups. For instance, it converts alcohols to carbonates and primary and secondary amines to ureas and isocyanates. wikipedia.org

Halogenation Reactions: this compound is employed in a variety of halogenation reactions, such as the synthesis of alkyl and vinyl chlorides from alcohols and ketones, respectively. wikipedia.org

Protecting Group Chemistry: The trichloromethyl group can be introduced to protect functional groups during multi-step syntheses. chemimpex.com

Polymer Chemistry: It is used as a chlorinating agent to enhance the properties of specialty polymers, such as thermal stability. chemimpex.com

Analytical Chemistry: It is used in derivatization processes to improve the detection of substances like alcohols and amines in techniques such as gas chromatography. chemimpex.com

Recent reviews highlight the continuous expansion of its applications, including its use in complex molecule synthesis, polymer synthesis, flow chemistry, and solid-phase synthesis. nih.govlsu.edu Research has demonstrated its utility in preparing a vast range of valuable compounds like organohalides, acid chlorides, isocyanates, and various heterocyclic structures. nih.govresearchgate.net

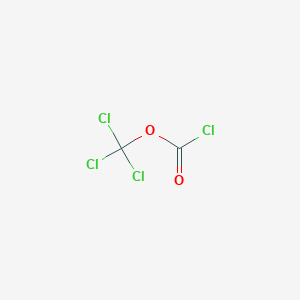

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trichloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUYBXPSSCRKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCOOCCl3, C2Cl4O2 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862065 | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Diphosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.83 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

503-38-8 | |

| Record name | Diphosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4Q4R80LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Trichloromethyl Chloroformate

Chlorination of Methyl Chloroformate

The direct chlorination of methyl chloroformate stands as a principal route for producing trichloromethyl chloroformate. This process can be initiated through photochemical means, radical initiators, or catalysts.

Photochemical Chlorination Approaches

The exposure of methyl chloroformate to chlorine gas under ultraviolet (UV) irradiation or even direct sunlight facilitates the formation of this compound. orgsyn.orgsmolecule.com This method, first reported by Hentschel, offers a reproducible pathway to the desired product. orgsyn.org The reaction is typically carried out by passing a slow stream of chlorine into freshly distilled methyl chloroformate while illuminating the reaction vessel with a high-pressure mercury-vapor lamp. orgsyn.org

A key parameter in this process is temperature control. While the reaction can proceed at higher temperatures, yields tend to decrease, likely due to the loss of volatile methyl chloroformate (boiling point 71°C) or decomposition of the product. orgsyn.org For instance, conducting the chlorination at 50–55°C results in a yield of approximately 75%, which drops to about 55% at 85–90°C. orgsyn.org Optimal conditions often involve maintaining the temperature between 30–35°C, which can lead to yields as high as 82–91%. orgsyn.org The reaction is considered complete when the solution maintains a pale yellow-green color, indicating the presence of excess chlorine. orgsyn.org

Recent advancements in photochemical synthesis include the use of visible light with chlorine as a photochemical initiator and the use of chloroform (B151607) as both a solvent and a reactant. smolecule.comkobe-u.ac.jp These methods proceed through a radical mechanism, where the photolytic cleavage of chlorine molecules generates chlorine atoms that propagate a radical chain reaction. smolecule.com

Catalyst-Assisted Synthesis (e.g., Phosphorus Pentachloride)

The synthesis of this compound can also be achieved through catalyst-assisted chlorination of methyl chloroformate. Phosphorus pentachloride is a notable catalyst for this transformation. google.com This method involves introducing methyl chloroformate and phosphorus pentachloride into a reactor and then continuously feeding chlorine gas while maintaining a temperature of 30-50°C under illumination. google.com The reaction is monitored by measuring the specific gravity of the liquid, with the reaction endpoint being reached when the specific gravity is 1.62 g/cm³ or higher. google.com This process is reported to be mild and safe, with product content reaching 95% or more. google.com In some variations, toluene (B28343) is used as a solvent. google.com

Synthesis via Methyl Formate (B1220265) Chlorination

This compound can also be synthesized by the photochemical chlorination of methyl formate. orgsyn.orgsmolecule.com This process involves heating methyl formate to its boiling point and introducing chlorine gas while exposing the mixture to direct sunlight or a powerful lamp. prepchem.com The product is then isolated through fractional distillation under reduced pressure. prepchem.com However, this method presents certain challenges. The high volatility of methyl formate can lead to losses during the reaction and increases the risk of forming an explosive mixture with chlorine gas. orgsyn.org

Industrial Production Methods and Scalability Research

For industrial-scale production, methods that are safe, efficient, and cost-effective are paramount. The catalyst-assisted method using phosphorus pentachloride and light has been developed for industrial application, offering a mild and high-yield reaction. google.com This process can be carried out in a conventional gas reactor, and the continuous reaction can run for 72 to 75 hours. google.com The use of this compound as a substitute for phosgene (B1210022) is a significant driver for its industrial production, as it is a less volatile liquid, presenting a lower hazard in laboratory and industrial settings. orgsyn.org Flow chemistry systems are also being explored for scale-up, as they allow for better control of exothermicity and the release of any potential phosgene byproducts.

Comparative Analysis of Synthetic Routes: Efficiency and Purity

Each synthetic route to this compound offers a different balance of efficiency, purity, and safety.

The photochemical chlorination of methyl chloroformate is a simple and reproducible method that can achieve high yields (82-91%) under optimized temperature conditions. orgsyn.org

The catalyst-assisted synthesis using phosphorus pentachloride is presented as a mild, safe, and high-yield method suitable for industrial production, achieving purities of over 95%. google.com

The chlorination of methyl formate is a potential route but is hampered by the volatility of the starting material, which can lead to lower yields and safety concerns. orgsyn.org

Below is a comparative table of the different synthetic routes:

Interactive Data Table: Comparison of Synthetic Routes to this compound| Synthetic Route | Starting Material | Key Reagents/Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|---|---|

| Photochemical Chlorination | Methyl Chloroformate | Cl₂, UV light, 30-35°C | 82-91% | High | Simple, reproducible, high yield | Temperature sensitive | orgsyn.org |

| Initiator-Mediated Chlorination | Methyl Chloroformate | Cl₂, Diacetyl peroxide, dark | Low | Variable | Avoids photochemical setup | Multi-step, low overall yield | orgsyn.org |

| Catalyst-Assisted Synthesis | Methyl Chloroformate | Cl₂, Phosphorus pentachloride, light, 30-50°C | High | ≥95% | Mild, safe, high yield, scalable | Requires catalyst | google.com |

| Photochemical Chlorination | Methyl Formate | Cl₂, Sunlight/lamp, boiling | Variable | Variable | Uses a different starting material | Volatility of methyl formate, explosion risk | orgsyn.orgprepchem.com |

Reaction Mechanisms and Mechanistic Studies Involving Trichloromethyl Chloroformate

Role as an Acylating Agent and Introduction of Acyl Groups

Trichloromethyl chloroformate serves as a potent and effective acylating agent in organic synthesis. smolecule.com This reactivity facilitates the introduction of acyl groups (R-C=O) into various molecules, a fundamental transformation for building complex chemical structures. Its utility as an acylating agent is prominent in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. acs.org

The primary application of this compound in acylation is the formation of derivatives such as esters, amides, and carbamates. acs.org For instance, it reacts with alcohols and amines to introduce the chloroformate group, which can then be further manipulated. researchgate.net This process is essential for creating precursors for drug molecules and other bioactive compounds. smolecule.com The efficiency of these acylation reactions can lead to higher yields and shorter reaction times compared to other methods. acs.org In one specific application, it is used as the acylating agent in the single-pot reductive conversion of amino acids to their corresponding 2-oxazolidinones. nih.gov

The mechanism of acylation generally involves nucleophilic attack at the carbonyl carbon of the chloroformate. The strong electron-withdrawing nature of the adjacent trichloromethyl group enhances the electrophilicity of this carbonyl carbon, making it highly susceptible to attack by nucleophiles like alcohols and amines.

Mechanisms of Decomposition and Byproduct Formation (e.g., Phosgene (B1210022), Carbon Tetrachloride, Carbon Dioxide)

The decomposition of this compound can be initiated by heat, catalysts, or hydrolysis, leading to the formation of several important byproducts.

The thermal decomposition of this compound has been studied over various temperatures. acs.org Research indicates that the decomposition is a first-order, homogeneous gas-phase reaction. acs.orgacs.org When heated, this compound primarily decomposes to form two molecules of phosgene (COCl₂). researchgate.net

Decomposition Reaction: ClCOOCCl₃ → 2COCl₂

However, other decomposition pathways have been identified, particularly in the context of studies on the related compound bis(trichloromethyl)carbonate (triphosgene). These studies suggest that the decomposition of this compound can also yield carbon dioxide (CO₂) and carbon tetrachloride (CCl₄) in addition to phosgene. acs.org The presence of these byproducts suggests a more complex decomposition mechanism under certain conditions, possibly involving a six-membered transition state. acs.org A study on the kinetics of the thermal decomposition between 260 and 310°C confirmed the primary product to be phosgene. acs.org

Table 1: Thermal Decomposition of this compound

| Condition | Primary Products | Reaction Order | Notes |

| 260-310°C | Phosgene (COCl₂) | First-order | Homogeneous gas-phase reaction. acs.org |

| Elevated Temp. | Phosgene, Carbon Dioxide, Carbon Tetrachloride | - | Suggests multiple decomposition pathways. acs.org |

The decomposition of this compound can be significantly accelerated by the presence of catalysts. Lewis acids and activated carbon are particularly effective in promoting its decomposition to phosgene at lower temperatures than thermal decomposition alone. acs.org

Upon heating in the presence of catalysts like powdered activated carbon, iron(III) chloride, or aluminum chloride, this compound undergoes rapid decomposition to phosgene. acs.orgumich.edu These catalysts, particularly the Lewis acids (FeCl₃ and AlCl₃), are thought to facilitate the cleavage of the C-O bond, promoting the formation of the highly reactive phosgene molecule. While specific studies on iron(III) oxide and alumina (B75360) as catalysts for diphosgene decomposition are less detailed, activated carbon and various metal oxides, including alumina and iron oxides, are widely used as catalyst supports or catalysts themselves in dehydrochlorination and related reactions, suggesting they would also likely promote the decomposition. mdpi.com

Table 2: Catalysts for the Decomposition of this compound

| Catalyst | Effect |

| Activated Carbon | Promotes rapid decomposition to phosgene upon heating. acs.org |

| Iron(III) Chloride (FeCl₃) | Acts as a Lewis acid to catalyze decomposition. acs.orgumich.edu |

| Aluminum Chloride (AlCl₃) | Acts as a Lewis acid to catalyze decomposition. acs.orgumich.edu |

Hydrolysis Reaction: ClCOOCCl₃ + 2H₂O → CO₂ + 2HCl + other products

Mechanistic studies of the solvolysis of chloroformates, including this compound, in aqueous solvent mixtures reveal that the reaction can proceed through two competing pathways. nih.gov The predominant mechanism depends on the solvent composition and temperature.

Carbonyl Addition-Elimination (A-E): This pathway is favored in many aqueous-alcohol mixtures. It involves the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the leaving group, a process that can be assisted by a second solvent molecule acting as a general base catalyst. nih.gov

Ionization (Ion): This pathway is more dominant in highly ionizing solvents. It involves a rate-determining step where the C-Cl bond ionizes to form a chloroformate cation and a chloride ion.

The hydrolysis of this compound is also a critical aspect of its decontamination, where alkaline solutions are used to neutralize the compound.

Conformational Analysis and Molecular Structure Studies

The three-dimensional structure and conformational preferences of this compound have been elucidated through a combination of spectroscopic techniques and computational chemistry.

Studies on the conformational properties of gaseous this compound have been conducted using vibrational spectroscopy (Infrared and Raman) and quantum chemical calculations (MP2 and B3LYP). acs.orgresearchgate.netnih.gov These investigations have conclusively shown that this compound exists in only one stable conformational form in the gas phase. acs.orgnih.gov

This single conformer has Cₛ symmetry and is characterized by a synperiplanar orientation of the C-O single bond relative to the C=O double bond (the O=C-O-C dihedral angle is approximately 0°). acs.orgacs.org The alternative anti conformation is calculated to be significantly higher in energy (by 5.73 kcal/mol at the B3LYP level or 7.06 kcal/mol at the MP2 level), which is consistent with the experimental observation of only the syn form in both the gas and liquid phases. acs.orgnih.gov This conformational preference is important for understanding its reactivity, as the molecule's stable geometry dictates how it will interact with other reactants. The syn conformation is stabilized by resonance effects. This same syn conformation is also observed in the crystalline solid state. acs.orgacs.org

Table 3: Conformational Properties of this compound

| Phase | Dominant Conformer | Method of Determination | Key Finding |

| Gaseous | synperiplanar | Vibrational Spectroscopy, Quantum Calculations | Only one stable conformer is present. acs.orgnih.gov |

| Liquid | synperiplanar | Raman Spectroscopy | Consistent with gaseous phase findings. acs.org |

| Crystalline | synperiplanar | X-ray Diffraction | The molecule retains the syn conformation in the solid state. acs.orgacs.org |

Condensed Phase Conformational Properties

In the condensed phases (liquid and solid), this compound exhibits a single stable conformation. acs.org Studies utilizing vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, have demonstrated that the molecule adopts a synperiplanar conformation. acs.orgacs.org This conformation, where the C=O and C-O single bonds are aligned, is maintained in the gaseous, liquid, and crystalline states.

X-ray diffraction analysis of a single crystal at 150 K confirmed that the solid state consists exclusively of molecules in the syn form. acs.org The crystal structure was determined to be monoclinic. acs.org The persistence of this single conformation simplifies the mechanistic modeling of its reactions as the presence of other conformers does not need to be considered.

Table 1: Crystal Data for this compound at 150 K acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.5578(5) Å |

| b | 14.2895(12) Å |

| c | 8.6246(7) Å |

| β | 102.443(2)° |

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations have been instrumental in understanding the conformational properties and reactivity of this compound. figshare.com Calculations performed using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with B3LYP functional have been employed to study the molecule's structure and energy. acs.orgacs.org

These calculations have confirmed that the syn conformation is the most stable form of the molecule. acs.org The energy difference between the syn and the higher-energy anti conformer is significant, calculated to be 5.73 kcal/mol (B3LYP) and 7.06 kcal/mol (MP2), which explains the experimental observation of only the syn conformer. acs.orgresearchgate.net Theoretical calculations have also been used to analyze the vibrational spectra of the molecule, aiding in the assignment of vibrational modes. acs.org

Kinetic Studies of Reactions with this compound

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound.

Rate-Determining Steps

The solvolysis of chloroformates can proceed through different pathways, with the rate-determining step depending on the substrate and solvent. nih.gov For some chloroformates, the reaction follows a carbonyl addition-elimination mechanism where the addition step is rate-determining. nih.gov In highly ionizing solvents, an ionization mechanism (SN1) can become dominant, with the formation of a chloroformate ion pair being the slow step. nih.gov

For the thermal decomposition of this compound in the gas phase, which yields two molecules of phosgene, the reaction is unimolecular. acs.orgacs.org The rate-determining step in the rearrangement of certain (trichloromethyl)carbinols, a reaction class related to the reactivity of the trichloromethyl group, has been identified as the formation of an intermediate dichloro epoxide. cdnsciencepub.com

Influence of Reaction Conditions on Kinetics

Reaction conditions, particularly the solvent, have a profound impact on the kinetics of reactions with this compound and related compounds. The solvolysis of chloroformates is highly dependent on the solvent type. nih.gov For instance, the solvolysis of 1-chloroethyl chloroformate proceeds via a carbonyl addition pathway, while for 2,2,2-trichloro-substituted analogs in aqueous fluoroalcohol mixtures, a mix of addition-elimination and ionization mechanisms is observed, with the latter being predominant in highly ionizing environments. nih.gov

In the rearrangement of (trichloromethyl)carbinols, the reaction rate is significantly affected by the solvent composition. The addition of organic solvents like methanol (B129727) or ethanol (B145695) to an aqueous solution drastically decreases the reaction rate, suggesting that solvation of the leaving chloride ion is an important factor in the rate-determining step. cdnsciencepub.com

Table 2: Kinetic Data for Solvolysis of this compound Analogs

| Solvent System | Rate Constant (k × 10⁻⁴ s⁻¹) | Dominant Mechanism |

|---|---|---|

| 80% Acetone-Water | 1.42 | Addition-Elimination |

| 97% Trifluoroethanol | 0.39 | Ionization |

Stereochemical Outcomes in this compound Reactions

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, determining the three-dimensional structure of the products.

Stereospecificity and Stereoselectivity

Reactions involving this compound can exhibit high stereospecificity and stereoselectivity. For instance, in the synthesis of certain heterocyclic compounds, the use of this compound as a phosgene equivalent leads to products with specific stereochemistry. nih.gov The reaction of the lithium enolate of N-methyl-phenylpyrrolidinone with this compound was found to produce the same diastereomer as the reaction with phosgene, although in lower yields. nih.gov

In the rearrangement of optically active (R)-(-)-phenyl(trichloromethyl)carbinol, the resulting α-chlorophenylacetic acid was found to be 91% racemized and 9% inverted. cdnsciencepub.com This indicates that the intramolecular migration of the chlorine atom largely proceeds with racemization. Control experiments showed that the product itself racemizes under the basic reaction conditions, complicating the interpretation of the stereochemical outcome of the migration step. cdnsciencepub.com The observed 9% inversion is suggested to arise from an intermolecular pathway. cdnsciencepub.com

The use of triphosgene (B27547), a solid phosgene equivalent, in the synthesis of chiral auxiliaries like (4R,5S)-4,5-diphenyl-2-oxazolidinone highlights the importance of stereocontrol in these reactions, which are valued for their high stereoselectivity. orgsyn.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phosgene |

| 1-Chloroethyl chloroformate |

| 2,2,2-Trichloro-1,1-dimethylethyl chloroformate |

| 2,2,2-Trichloroethyl chloroformate |

| Phenyl chloroformate |

| (Trichloromethyl)carbinol |

| Dichloro epoxide |

| Methanol |

| Ethanol |

| N-methyl-phenylpyrrolidinone |

| (R)-(-)-Phenyl(trichloromethyl)carbinol |

| α-Chlorophenylacetic acid |

| Triphosgene |

Racemization Phenomena

The use of this compound (diphosgene) and its solid, safer-to-handle equivalent, bis(trichloromethyl)carbonate (triphosgene), as activating agents in chemical syntheses, particularly in peptide chemistry, is associated with the potential for racemization of chiral centers. google.comresearchgate.net Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical concern as it can lead to the loss of desired biological activity in the final product. uni-kiel.de The mechanisms by which these reagents can induce racemization are a subject of detailed mechanistic studies.

One of the primary pathways for racemization, especially in the context of peptide synthesis, involves the formation of highly reactive intermediates. researchgate.netcore.ac.uk When N-protected amino acids are activated with reagents like this compound, there is a risk of racemization at the α-carbon of the amino acid residue. uni-kiel.de This is often attributed to the formation of intermediates such as oxazolones or symmetrical anhydrides which are susceptible to deprotonation at the chiral center by a base, leading to a loss of stereochemical integrity. uni-kiel.dethieme-connect.de

In peptide couplings mediated by bis(trichloromethyl)carbonate (BTC), a proposed mechanism for racemization, particularly in the presence of a solvent like N-methylpyrrolidone (NMP), involves the reaction of excess NMP with BTC. This reaction is suggested to form a Vilsmayer-type intermediate. google.com The optically pure N-protected amino acid then adds to this chloroiminium ion, forming an active ester. This active ester is the species that couples to the peptide resin. However, this pathway can facilitate racemization. google.com

Research has also explored racemization in reactions involving compounds structurally related to intermediates formed from this compound. For instance, studies on the reaction of (R)-(-)-phenyl(trichloromethyl)carbinol with aqueous potassium hydroxide (B78521) showed the formation of α-chlorophenylacetic acid that was 91% racemized. cdnsciencepub.com This facile racemization of the α-chloroacetate anion makes it challenging to determine the extent of racemization that occurs during the intramolecular migration of the chlorine atom. cdnsciencepub.com Control experiments demonstrated that the product, (S)-(+)-α-chlorophenylacetic acid, itself undergoes significant racemization under the same basic reaction conditions. cdnsciencepub.com

The degree of racemization is highly dependent on the reaction conditions, including the solvent, base, and temperature. For example, in peptide synthesis, the use of a tertiary amine base in the activation step can promote the formation of intermediates that are prone to racemization. thieme-connect.de Careful optimization of these conditions is crucial to minimize the loss of optical purity. thieme-connect.de Studies have shown that in many cases, couplings using bis(trichloromethyl)carbonate can proceed with quantitative conversion and without significant racemization when conditions are carefully controlled. researchgate.net

The following table summarizes findings from a study on the racemization of α-chlorophenylacetic acid, a product related to reactions involving trichloromethyl derivatives.

| Compound | Reaction Conditions | Observation | Extent of Racemization |

| (R)-(-)-Phenyl(trichloromethyl)carbinol | 10% aqueous KOH, 0°C, 8 hours | Formation of α-chlorophenylacetic acid | 91% racemized cdnsciencepub.com |

| (S)-(+)-α-Chlorophenylacetic acid | 10% aqueous KOH, 0°C, 8 hours (Control) | Racemization of the starting material | 70% racemized cdnsciencepub.com |

Advanced Applications in Organic Synthesis and Chemical Transformations

Introduction of Trichloromethyl Groups and their Subsequent Transformations

Despite its name, trichloromethyl chloroformate is not typically used to introduce the trichloromethyl (-CCl₃) group into organic molecules. The high electronegativity of the trichloromethyl group makes the C-O bond susceptible to cleavage. google.com In its characteristic reactions, this compound functions as a phosgene (B1210022) equivalent, where the trichloromethoxide ion acts as a leaving group, which then decomposes to phosgene and a chloride ion. This reactivity means that the core utility of the compound lies in its ability to deliver a carbonyl group for various transformations, rather than transferring the trichloromethyl moiety.

The primary reactivity of this compound involves the nucleophilic attack at the carbonyl carbon of the chloroformate group. This leads to the displacement of the trichloromethoxy group (-OCCl₃), which is a good leaving group and subsequently fragments into phosgene and a chloride ion. Therefore, its synthetic applications are dominated by phosgenation-type reactions.

Carbonylation and Phosgenation Reactions

This compound is widely employed as a convenient and more easily handled substitute for phosgene in a variety of carbonylation and phosgenation reactions. wikipedia.orgresearchgate.net One mole of this compound is equivalent to two moles of phosgene, making it an efficient source for these transformations. lookchem.com

Synthesis of Isocyanates from Amines and Amino Acids

A significant application of this compound is the synthesis of isocyanates from primary amines and amino acids. researchgate.netmdma.ch This reaction provides a mild and effective alternative to the direct use of gaseous phosgene. mdma.ch The process involves the reaction of an amine with this compound, often in the presence of a base to neutralize the hydrogen chloride byproduct. tandfonline.com This method has been successfully applied to a wide range of aliphatic and aromatic amines.

Similarly, amino acids can be converted to their corresponding isocyanato acid chlorides or, with further reaction, to other derivatives. researchgate.netsigmaaldrich.com This transformation is valuable in peptide synthesis and the creation of various biologically active molecules.

| Amine/Amino Acid Derivative | Product | Reaction Conditions | Yield (%) |

| Aliphatic Amines | Aliphatic Isocyanates | This compound, inert solvent | Good to Excellent |

| Amino Acid Esters | Amino Acid Ester Isocyanates | This compound or Triphosgene (B27547), NaHCO₃, CH₂Cl₂ | High |

| Aryl or Heteroaryl Amines | Aryl or Heteroaryl Isocyanates | This compound (diphosgene) | Not specified |

This table presents a summary of typical reactions for the synthesis of isocyanates using this compound and its equivalents.

Preparation of N-Carboxy-α-amino Acid Anhydrides (NCAs)

This compound is a key reagent in the preparation of N-Carboxy-α-amino acid anhydrides (NCAs), which are important monomers for the synthesis of polypeptides. researchgate.netgoogle.comresearchgate.netwikipedia.org The conventional method for synthesizing NCAs involves the use of phosgene. google.com However, this compound offers a more convenient and safer alternative. google.com An improved method involves the rapid decomposition of this compound to phosgene in the presence of activated charcoal, which then reacts simultaneously with the amino acid to form the NCA. google.com This approach significantly reduces the reaction time compared to methods that require the pre-decomposition of this compound. google.com

| Amino Acid | Product | Method |

| α-Amino Acids | N-Carboxy-α-amino acid anhydrides (NCAs) | This compound with activated charcoal |

| α-Amino Acids | N-Carboxy-α-amino acid anhydrides (NCAs) | Direct phosgenation using this compound as a phosgene source |

This table outlines methods for the preparation of NCAs using this compound.

Formation of Chloroformates and Carbonates

This compound can be used to synthesize other chloroformates from alcohols. This reaction is typically carried out by slowly adding the alcohol to a mixture of this compound and activated charcoal in a suitable solvent like tetrahydrofuran, yielding the desired chloroformate in near-quantitative amounts.

The formation of carbonates can occur through the subsequent reaction of the formed chloroformate with another alcohol. Unsymmetrical carbonates can be prepared by leveraging the different reactivity of this compound and the initially formed chloroformate intermediate. google.com For instance, the reaction of this compound with methanol (B129727) can yield methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate. google.com

| Starting Material | Product | Reagent |

| Alcohols | Chloroformates | This compound, activated charcoal |

| Alcohols | Carbonate Esters | This compound (via chloroformate intermediate) |

This table summarizes the synthesis of chloroformates and carbonates using this compound.

Synthesis of Ureas and Related Compounds

The synthesis of ureas using this compound typically proceeds through the in-situ formation of an isocyanate intermediate. As described in section 4.2.1, primary amines react with this compound to yield isocyanates. These isocyanates can then react with another amine to produce unsymmetrical ureas.

Alternatively, this compound can react directly with substituted ureas to form alkylcarbamoylureas. This reaction proceeds through a trichlorodiazapentadiene intermediate, which upon decomposition in water, yields the final product.

| Reactants | Product |

| Amine + this compound, followed by another Amine | Unsymmetrical Urea (B33335) |

| Substituted Urea + this compound | Alkylcarbamoylurea |

This table illustrates the pathways to urea derivatives using this compound.

Formation of Carbamates (e.g., Trichloromethyl Carbamates)

Carbamates are readily synthesized by the reaction of chloroformates with amines. Since this compound can be used to generate chloroformates from alcohols, it serves as an indirect reagent for carbamate (B1207046) synthesis. The alcohol is first converted to a chloroformate, which then reacts with an amine to afford the desired carbamate.

Additionally, N-alkenyl and cycloalkyl carbamates have been prepared using this compound as a reactant. researchgate.net The direct formation of trichloromethyl carbamates is less commonly described, as the primary utility of this compound is as a phosgene equivalent where the trichloromethoxy group acts as a leaving group.

| Reactants | Product |

| Alcohol + this compound, followed by Amine | Carbamate |

| Amines | N-Alkenyl and cycloalkyl carbamates |

This table outlines the synthesis of carbamates involving this compound.

Halogenation and Chlorination Reactions

This compound, also known as diphosgene, serves as a versatile and safer liquid substitute for the highly toxic phosgene gas in a variety of halogenation and chlorination reactions. Its utility in organic synthesis stems from its ability to act as a source of two equivalents of phosgene, enabling transformations under milder conditions.

Synthesis of Alkyl Chlorides

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. This compound provides an effective means to achieve this conversion. The reaction typically proceeds by activating the alcohol through the formation of a chloroformate intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion.

The general mechanism involves the initial reaction of the alcohol with this compound to form an alkyl chloroformate. This intermediate, upon heating or in the presence of a catalyst, can decompose to yield the corresponding alkyl chloride, with the release of carbon dioxide. The reaction can be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the reaction conditions employed.

| Reactant (Alcohol) | Reagent | Product (Alkyl Chloride) |

| Primary Alcohol | This compound | Primary Alkyl Chloride |

| Secondary Alcohol | This compound | Secondary Alkyl Chloride |

| Tertiary Alcohol | This compound | Tertiary Alkyl Chloride |

Stereospecific Chlorination (e.g., α-hydroxy ketones to chlorocarbonates)

This compound can be employed in stereospecific chlorination reactions. For instance, α-hydroxy ketones can be converted to the corresponding chlorocarbonates. A process for the preparation of α-chlorinated chloroformates involves reacting this compound with an aldehyde in the presence of a catalyst, such as pyridine (B92270) or a quaternary ammonium (B1175870) halide. google.com This reactivity highlights its potential for targeted chlorination while preserving the stereochemistry at adjacent chiral centers. The reaction of 1,2-diols with phosgene (for which this compound is a precursor) can yield bis(chloroformates). google.com

| Substrate | Reagent | Product | Stereochemical Outcome |

| α-Hydroxy Ketone | This compound | α-Chloro-α-keto-carbonate | Retention/Inversion depends on mechanism |

| 1,2-Diol | This compound | Bis(chloroformate) | Dependent on substrate stereochemistry |

Dehydration of Alcohols to Alkenes

While more commonly achieved with strong acids like sulfuric or phosphoric acid, the dehydration of alcohols to form alkenes can be facilitated by reagents that convert the hydroxyl group into a good leaving group. libretexts.orglibretexts.orgbyjus.com this compound can serve this purpose by forming a chloroformate ester. The subsequent elimination of this group, often promoted by a base, leads to the formation of a double bond. This method can be particularly useful for sensitive substrates where harsh acidic conditions would lead to undesired side reactions or rearrangements. The elimination typically follows an E1 or E2 mechanism, depending on the substrate and reaction conditions. youtube.com

| Alcohol Type | Mechanism | Product |

| Primary Alcohol | E2 | Alkene |

| Secondary Alcohol | E1 or E2 | Alkene (mixture of isomers possible) |

| Tertiary Alcohol | E1 | Alkene (mixture of isomers possible) |

Conversion of Carboxylic Acids to Acid Chlorides

The transformation of carboxylic acids into more reactive acid chlorides is a crucial step in many synthetic sequences. This compound, as a phosgene equivalent, is an effective reagent for this conversion. sciencemadness.org The reaction proceeds by the formation of a mixed anhydride (B1165640) intermediate, which then collapses to the acid chloride with the evolution of carbon dioxide and hydrogen chloride. wikipedia.org This method is often preferred over traditional reagents like thionyl chloride or oxalyl chloride when mild conditions are required or when specific functional groups need to be tolerated. chemguide.co.ukcommonorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.orglibretexts.orggoogle.com

| Carboxylic Acid | Reagent | Product | Byproducts |

| R-COOH | ClCOOCCl₃ | R-COCl | CO₂, HCl |

Heterocycle Synthesis

This compound is a valuable reagent in the construction of heterocyclic ring systems, providing a carbonyl group or its equivalent for cyclization reactions.

Formation of Oxazolidinones from α-Amino Alcohols

This compound is utilized as an acylating agent in the synthesis of oxazolidinones from α-amino alcohols. sigmaaldrich.com This reaction provides a straightforward route to these important heterocyclic structures, which are found in a variety of biologically active molecules. The synthesis involves the reaction of the amino and hydroxyl groups of the α-amino alcohol with the chloroformate, leading to the formation of the five-membered oxazolidinone ring. This cyclization is an efficient method for constructing this key heterocyclic motif. acs.orgorganic-chemistry.orgnih.govscirp.orgscirp.orgnih.gov

| Reactant | Reagent | Product |

| α-Amino Alcohol | This compound | Oxazolidinone |

Synthesis of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds recognized for their wide range of pharmacological activities. sysrevpharm.org The synthesis of thiazolidinone derivatives can be achieved through various pathways, often involving cyclization reactions. jocpr.commdpi.comnih.gov While the literature describes the synthesis of novel thiazolidine (B150603) derivatives through reactions with various chloroformates, specific, detailed research findings on the direct application of this compound for the synthesis of the core thiazolidinone ring are not extensively documented in the reviewed sources. mdpi.com General methods often rely on the reaction between a compound containing a thiol group and an imine, frequently using reagents like thioglycolic acid. nih.gov Other established routes include the reaction of primary amines with carbon disulfide to form dithiocarbamates, which then react with haloalkanoic acids. jocpr.com

Preparation of Imidazolidinones

Imidazolidinones are five-membered heterocyclic structures that are integral to various pharmacologically active molecules. Their synthesis often involves the cyclization of a diamine precursor with a carbonylating agent. Phosgene has traditionally been used for this purpose, but due to its extreme toxicity, safer surrogates are preferred. researchgate.netmsu.edu this compound (diphosgene) and bis(trichloromethyl) carbonate (triphosgene) serve as effective, manageable alternatives that generate phosgene in situ. wikipedia.orgnih.govresearchgate.net

A novel synthesis of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones utilizes bis(trichloromethyl) carbonate, which provides stoichiometric amounts of phosgene, leading to products with high yield and purity compared to conventional methods using gaseous phosgene. researchgate.net Similarly, this compound can be employed in these transformations, where it reacts with a diamine or an amino alcohol derivative to facilitate the ring closure, forming the imidazolidinone core. researchgate.netmsu.edu For instance, the reaction of an aziridine-containing peptide with triphosgene and sodium hydride has been shown to successfully install a 2-imidazolidinone unit. nih.gov

Synthesis of Triazolidine-3,5-diones

1,2,4-Triazolidine-3,5-diones, also known as urazoles, are synthesized using this compound or its solid equivalent, triphosgene, as phosgene substitutes. These reagents are instrumental in converting substituted anilines into the corresponding isocyanates, which are key intermediates in the formation of the triazolidine (B1262331) ring. The isocyanate is then reacted with a carbazate (B1233558), and subsequent cyclization yields the desired 1,2,4-triazolidine-3,5-dione structure. This method avoids the handling of highly toxic phosgene gas while providing good to moderate yields.

The general reaction scheme involves the in situ formation of an isocyanate from a primary amine using this compound, followed by reaction with ethyl carbazate and subsequent base-mediated cyclization.

| Starting Aniline Derivative | Base | Product | Yield (%) |

| p-Toluidine | Cesium Carbonate | 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione | 84 |

| 4-Isopropylaniline | Cesium Carbonate | 4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione | 74 |

| Aniline | Triethylamine (B128534) | 4-Phenyl-1,2,4-triazolidine-3,5-dione | 92 |

| 2-Nitroaniline | Triethylamine | 4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | Not specified |

This table presents illustrative data compiled from synthetic procedures for urazoles where phosgene surrogates like this compound are applicable.

Synthesis of Pyrrolo[2.1-c]chem-station.comwikipedia.orgbenzodiazepine Analogues

Pyrrolo chem-station.comwikipedia.orgbenzodiazepines (PBDs) are a class of tricyclic compounds known for their significant biological activities. nih.gov The synthesis of PBD analogues is a complex process that often requires the strategic use of protecting groups to manage the reactivity of various functional groups. nih.govrsc.orgnih.govmdpi.combeilstein-journals.org

While a direct role for this compound in the cyclization step of PBD synthesis is not prominently featured, the closely related reagent 2,2,2-trichloroethyl chloroformate (Troc-Cl) is utilized for the introduction of the Troc (2,2,2-trichloroethoxycarbonyl) protecting group. wikipedia.org This protecting group is crucial in multistep syntheses of PBD precursors, where it masks amine functionalities to prevent unwanted side reactions during subsequent chemical transformations. wikipedia.org The use of such trichloromethyl-based reagents highlights their importance in enabling the construction of complex molecular architectures like PBDs.

Protecting Group Chemistry and Deprotection Strategies

In complex organic syntheses, protecting groups are essential tools for temporarily masking a reactive functional group to allow for chemical modifications elsewhere in the molecule. wikipedia.org Trichloromethyl-based moieties, introduced by reagents such as this compound and its derivatives, serve as effective protecting groups due to their unique stability and specific deprotection conditions. nih.govnbinno.com

Introduction of Trichloromethyl-based Protecting Groups

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a key example of a trichloromethyl-based protecting group. chem-station.com It is typically introduced to protect amines, alcohols, and thiols by reacting the substrate with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base like pyridine or sodium hydroxide (B78521). wikipedia.orgtotal-synthesis.com The resulting carbamate (from amines) or carbonate (from alcohols) is stable under a variety of conditions, including those that would cleave other common protecting groups like Boc (acid-labile) or Fmoc (base-labile). nbinno.comtotal-synthesis.com This orthogonality makes the Troc group a valuable component in multi-step synthetic strategies, particularly in peptide and nucleotide chemistry. nih.govnbinno.com

Applications in Complex Molecule Synthesis

As a robust and more manageable alternative to phosgene, this compound and triphosgene are instrumental in constructing complex molecules, including pharmaceuticals, agrochemicals, and natural products. bionity.comresearchgate.net

This compound is a key intermediate in the pharmaceutical and pesticide industries, largely serving as a safer phosgene equivalent. researchgate.net Its application is crucial for introducing carbonyl functionalities and for synthesizing various essential building blocks. It is used as a reactant in the preparation of a wide array of compounds, including potential West Nile virus protease inhibitors and prostate-specific membrane antigen-targeted anticancer prodrugs. researchgate.net

In the agrochemical sector, it facilitates the synthesis of intermediates for pesticides. For example, it is used to produce N-chloroformyl-N-arylcarbamates, which are precursors to several effective pesticides. researchgate.net The reagent's ability to convert amines into isocyanates or carbamoyl (B1232498) chlorides makes it indispensable for building the core structures of many active pharmaceutical ingredients (APIs) and agrochemicals. bionity.com

The synthesis of complex natural products often requires precise and efficient reagents for constructing challenging bonds and heterocyclic systems. Triphosgene, in particular, has proven valuable in this domain. A prominent example is its use in the total synthesis of the indole (B1671886) alkaloid Fontanesine B. nih.gov In this synthesis, triphosgene is used with triethylamine to convert an aminoindole intermediate into a trichloromethyl carbamate. This intermediate then undergoes a heat-induced δ-lactam cyclization to form a key tetracyclic core of the natural product. nih.gov

Furthermore, triphosgene has been employed as a coupling reagent in the solid-phase peptide synthesis (SPPS) of the complex cyclodepsipeptide Coibamide A. nih.gov This demonstrates its utility in forming peptide linkages within intricate, biologically active molecules, a role relevant to the synthesis of other peptide-based natural products like Aprotoxin A. Chloroformates in general have also been used in ring-cleavage strategies of indole alkaloids like yohimbine (B192690) and reserpine (B192253) to create novel molecules with re-engineered biological activities, highlighting the transformative power of these reagents on natural product scaffolds. rsc.org

This compound is a fundamental building block for the synthesis of various polymers and specialty chemicals. One of its most significant industrial applications is in the production of diisocyanates from amines. bionity.comwikipedia.org Diisocyanates are essential monomers for the manufacture of polyurethanes, a versatile class of polymers used in foams, coatings, adhesives, and elastomers.

Beyond polymers, it serves as a dehydrating agent in the synthesis of specialty chemicals like isocyanides from formamides. bionity.comelsevierpure.com Its reactivity allows for the creation of numerous chemical intermediates that are not easily accessible through other means, solidifying its role in the broader chemical industry. acs.org

Table 2: Key Applications of this compound in Synthesis

| Field | Application | Example Products / Intermediates |

|---|---|---|

| Pharmaceuticals | Phosgene substitute, Intermediate synthesis | Anticancer prodrugs, Antiviral agents |

| Agrochemicals | Intermediate synthesis | N-chloroformyl-N-arylcarbamates, Pesticides |

| Natural Products | Cyclization, Peptide coupling | Fontanesine B, Coibamide A |

| Polymers | Monomer synthesis | Diisocyanates for Polyurethanes |

| Specialty Chemicals | Dehydrating agent | Isocyanides |

Flow Chemistry and Solid-Phase Synthesis Applications

Modern synthetic methodologies such as flow chemistry and solid-phase synthesis demand reagents that are adaptable to automated and continuous processes. The solid form of diphosgene, triphosgene, is particularly well-suited for these applications. nih.gov

In solid-phase peptide synthesis (SPPS), triphosgene is used to activate amino acids, presumably by forming acid chlorides, which then readily couple with the resin-bound peptide chain. nih.gov This method has been successfully applied to the synthesis of the natural product Coibamide A. nih.gov The use of continuous-flow systems allows for the rapid and controlled generation of reactive intermediates from reagents like this compound and its derivatives. This approach can enhance safety and efficiency, particularly in reactions like the decarboxylative trichloromethylation of aldehydes, which produces the carbinol precursors for the rearrangement reactions discussed previously. nih.gov

The adaptability of this compound and triphosgene to these advanced techniques underscores their continued importance and relevance in cutting-edge chemical synthesis. nih.gov

Analytical Chemistry Methodologies for Trichloromethyl Chloroformate and Its Derivatives

Derivatization Processes for Analytical Applications (e.g., Alcohols, Amines)

Trichloromethyl chloroformate, like other alkyl chloroformates, is a versatile derivatizing reagent used to modify polar functional groups, rendering them more volatile and amenable to analysis by gas chromatography (GC). researchgate.netnih.gov The primary application involves the conversion of compounds containing active hydrogen atoms, such as alcohols and amines, into stable derivatives. researchgate.net

The reaction with amines, for instance, proceeds rapidly in aqueous media to form carbamates. researchgate.netresearchgate.net This process is advantageous as it often does not require the complete removal of water from the sample, simplifying preparation and improving reproducibility. core.ac.uk Similarly, alcohols and phenols can be converted into their corresponding carbonate esters. These derivatization reactions are typically fast, often occurring almost instantaneously at room temperature, which is a significant advantage over other methods like silylation that may require anhydrous conditions and heating. researchgate.net

The general reactions are as follows:

Reaction with Alcohols: ClCOOCCl₃ + R-OH → R-O-CO-OCCl₃ + HCl

Reaction with Amines: ClCOOCCl₃ + R-NH₂ → R-NH-CO-OCCl₃ + HCl

By converting polar analytes like amino acids, organic acids, and amines into less polar, more volatile derivatives, their separation and detection via chromatographic techniques are significantly enhanced. nih.govcore.ac.uk

Spectroscopic Characterization in Research Contexts (e.g., IR, NMR, X-ray Diffraction)

The molecular structure and conformational properties of this compound have been investigated through various spectroscopic methods. researchgate.net Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, alongside quantum chemical calculations, has been a primary tool for its characterization. researchgate.netresearchgate.net

Studies combining IR spectra of the gas and liquid phases with Raman spectra of the liquid have shown that this compound exists predominantly in a single conformational form (synperiplanar) where the C-O single bond is oriented in the same plane as the C=O double bond. researchgate.net The energy difference between this stable syn form and the less stable anti form is calculated to be significant, which explains the experimental observation of only one conformer. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound vapor shows characteristic absorption bands that correspond to specific vibrational modes of the molecule. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound (syn conformer)

| Vibrational Mode | Gas Phase IR (cm⁻¹) | Liquid Phase Raman (cm⁻¹) |

|---|---|---|

| C=O stretch | 1805 | 1794 |

| C-O stretch | 1157 | 1153 |

| O-C-Cl stretch | 850 | 845 |

| CCl₃ stretch | 780 | 778 |

| C-Cl stretch | 591 | 589 |

Data sourced from vibrational spectroscopy studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data is specialized, NMR spectroscopy is a fundamental technique used in the structural confirmation of this compound and its derivatives. researchgate.net

X-ray Diffraction: The structure of this compound in the solid state has been determined by single-crystal X-ray diffraction at low temperatures (150 K). researchgate.net The analysis confirmed that the molecule exists exclusively in the syn form in the crystalline solid. The crystal structure was identified as monoclinic, belonging to the P2₁/n space group. researchgate.net

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.5578(5) |

| b (Å) | 14.2895(12) |

| c (Å) | 8.6246(7) |

| β (°) | 102.443(2) |

| Z (molecules per unit cell) | 4 |

Data obtained from X-ray diffraction analysis at 150 K. researchgate.net

Chromatographic Techniques for Analysis

Chromatography is the cornerstone for both the purity assessment of this compound and the analysis of its derivatives.

Gas Chromatography (GC): Gas chromatography is a standard method for determining the purity of this compound. For instance, in the synthesis of related compounds like chloromethyl chloroformate, GC is used to quantify impurities, which can include dichloromethyl chloroformate and this compound. google.com Purity assays for commercial this compound often specify GC as the analytical method.

Furthermore, GC coupled with mass spectrometry (GC-MS) is the primary technique for analyzing the derivatives formed using this compound. researchgate.net After polar analytes such as amines or acids are converted to their more volatile derivatives, GC provides the means for their efficient separation and subsequent identification and quantification by MS. nih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC): While GC is more common for the direct analysis of volatile compounds like chloroformate derivatives, HPLC is also utilized, particularly for derivatives designed with specific detection tags. researchgate.net For example, derivatization of amines can be tailored to produce carbamates that are suitable for HPLC analysis with fluorescence detection. researchgate.net

Environmental and Safety Research Considerations

Environmental Fate and Degradation Pathways in Natural Systems

The environmental impact of trichloromethyl chloroformate is understood by examining the behavior of related trichloromethyl compounds. These compounds are part of natural biogeochemical cycles, although anthropogenic releases also contribute to their presence in the environment.

Trichloromethyl compounds are found in various environmental compartments, including groundwater, soil, and vegetation. Studies in temperate coniferous forests have shown that while atmospheric input for some compounds like trichloroacetic acid (TCAA) is significant, others are formed concurrently in the soil. The subsequent environmental pathways of these compounds vary based on their distinct physical, chemical, and biological properties.

The natural chlorine cycle in ecosystems involves the formation of both low and high molecular weight organic compounds from living organisms, soil organic matter, and chloride deposited from the atmosphere. Chloroform (B151607) (trichloromethane) and adsorbable organohalogens (AOX) are integral parts of this cycle. For instance, in drinking water reservoirs, chloroform concentrations are the result of a dynamic balance between its formation and degradation.

The formation of trichloromethyl compounds in soil and water is a complex process influenced by several factors. In forest topsoil, a positive correlation exists between chloroform and compounds containing a trichloroacetyl group, suggesting a common formation pathway. Laboratory experiments involving chlorination support the concurrent formation of various trichloromethyl compounds in the soil.

In aquatic systems, dissolved organic carbon (DOC) from sources like soil leachate in forested areas is a key precursor for the formation of trihalomethanes, such as chloroform, during water disinfection processes like chlorination. The interaction between disinfectants and DOC leads to the creation of these byproducts. Factors that influence the formation of chloroform in water include the concentration of chloride ions, the amount and type of biogenic substrates (like total organic carbon), and water temperature and pH. Chloroform can readily leach from soil into groundwater due to its low soil adsorption and water solubility.

Once released into the environment, a significant portion of volatile trichloromethyl compounds like chloroform eventually enters the atmosphere. In the atmosphere, these compounds can be transported over long distances. The primary degradation process in the atmosphere is through reaction with hydroxyl (OH) radicals.

The atmospheric lifetime of these compounds varies. For chloroform, the estimated atmospheric lifetime is about 6 months. The atmospheric lifetime of methyl chloroform has been estimated to be around 6.3 years. The degradation of chloromethanes in the atmosphere can produce toxic products such as phosgene (B1210022), hydrogen chloride, and carbon monoxide. While specific data on the atmospheric lifetime of this compound is limited, its structural similarity to other chloromethanes suggests its persistence and degradation pathways are influenced by similar atmospheric chemistry.

Occupational Safety and Handling in Research Laboratories

Due to its high toxicity and reactivity, stringent safety measures are required when handling this compound in a laboratory setting.

In the event of a spill or personnel exposure, immediate and thorough decontamination is critical.

Spill Decontamination:

For small spills, absorb the liquid with sand or another inert absorbent material.

Collect the contaminated material into suitable, sealed containers for disposal.

Ventilate the area of the spill.

Prevent the spill from entering drains.

Personnel Decontamination:

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

General: Contaminated work clothes should be washed before reuse. Emergency shower and eyewash facilities should be readily available in the immediate work area.

Table 1: Decontamination Procedures for this compound

| Exposure Type | Decontamination Steps |

|---|---|

| Spill | Absorb with inert material, place in sealed containers for disposal, ventilate area. |